The FOLFIRI regimen is a chemotherapy treatment primarily used for advanced colorectal cancer. It consists of a combination of three drugs: folinic acid, fluorouracil, and irinotecan. This regimen has been established as an effective option for patients with metastatic colorectal cancer and is often used as a second-line treatment following the failure of initial therapies like FOLFOX (which includes oxaliplatin) or other combinations.
FOLFIRI is classified as a combination chemotherapy regimen. The individual components serve different roles:
The FOLFIRI regimen is administered intravenously, typically in a cycle lasting two weeks. The treatment protocol involves:
The dosing schedule may vary based on patient tolerance and clinical response. Generally, the initial doses are adjusted according to the patient's health status, particularly liver function, which can significantly impact the metabolism of irinotecan .
The molecular structures of the components in the FOLFIRI regimen are as follows:
These compounds exhibit distinct structural features that contribute to their respective mechanisms of action against cancer cells.
The molecular weights are approximately:
The efficacy of the FOLFIRI regimen relies on several chemical interactions:
These reactions lead to apoptosis (programmed cell death) in cancer cells, effectively reducing tumor burden during treatment cycles .
The mechanism of action for each drug in the FOLFIRI regimen involves:
Clinical studies have shown that the combination leads to synergistic effects, improving response rates compared to individual agents alone .
Relevant analyses indicate that these properties influence their handling and administration protocols in clinical settings .
FOLFIRI is primarily used in oncology for treating metastatic colorectal cancer but has also been investigated for other malignancies such as gastric and gastroesophageal cancers. It serves as a standard treatment option due to its established efficacy in improving survival rates among patients who have progressed on prior therapies . Additionally, ongoing research continues to explore its application in combination with targeted therapies and immunotherapies for enhanced outcomes.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0